Troxypyrrolium tosilate

Neuromuscular pharmacology Pre-junctional blockade Acetylcholine release

Troxypyrrolium tosilate uniquely combines presynaptic high-affinity choline uptake inhibition with direct postsynaptic muscarinic antagonism—enabling complete cholinergic ablation with a single agent. Unlike HC-3, it exhibits antimuscarinic activity at the receptor; unlike atropine, it simultaneously depletes presynaptic ACh stores. Its permanent quaternary ammonium charge restricts effects to peripheral tissues, eliminating CNS confounds. Preferred for NANC neurotransmission studies, cardiovascular/GI/bladder pharmacology, and extended in vivo protocols due to a superior safety margin over HC-3.

Molecular Formula C25H35NO8S
Molecular Weight 509.6 g/mol
CAS No. 3612-98-4
Cat. No. B1220195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTroxypyrrolium tosilate
CAS3612-98-4
Synonyms1-ethyl-(2-hydroxyethyl)pyrrolidinium 3,4,5-trimethoxybenzoate p-toluene sulfonate
FWH 428
troxopyrrolidinium
troxypyrrolium
troxypyrrolium chloride
troxypyrrolium iodide
troxypyrrolium tosylate
Molecular FormulaC25H35NO8S
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C18H28NO5.C7H8O3S/c1-5-19(8-6-7-9-19)10-11-24-18(20)14-12-15(21-2)17(23-4)16(13-14)22-3;1-6-2-4-7(5-3-6)11(8,9)10/h12-13H,5-11H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
InChIKeyJSALPWQBJBMBAG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Troxypyrrolium Tosilate (CAS 3612-98-4): Baseline Identity, Pharmacological Class, and Procurement-Relevant Characteristics


Troxypyrrolium tosilate (INN; CAS 3612-98-4; molecular formula C₂₅H₃₅NO₈S; molecular weight 509.6 g/mol) is a synthetic quaternary ammonium salt comprising the troxypyrrolidinium cation paired with a 4-methylbenzenesulfonate (tosilate) counterion [1]. It belongs to the class of choline uptake inhibitors structurally related to the hemicholinium series and is also annotated as a serotonin inhibitor . Originally developed at Wellcome Research Laboratories (originator code FWH 428) and designated by the WHO as an International Nonproprietary Name, the compound reached Phase 2 clinical development, although it is not currently an approved therapeutic agent [2]. Its quaternary ammonium structure renders it permanently charged at physiological pH, a physicochemical feature that critically constrains membrane permeability and central nervous system penetration relative to tertiary amine analogs—a key differentiation factor for peripheral versus central target engagement in experimental pharmacology [1].

Why Troxypyrrolium Tosilate Cannot Be Substituted by Generic Choline Uptake Inhibitors or Antimuscarinics: A Comparative Pharmacological Rationale


Troxypyrrolium tosilate occupies a distinct pharmacological intersection that is not replicated by any single in-class comparator. Unlike hemicholinium-3 (HC-3), which primarily acts via competitive inhibition of the high-affinity choline transporter (CHT1) to deplete presynaptic acetylcholine stores [1], troxypyrrolium simultaneously exhibits direct antimuscarinic activity at the postsynaptic receptor, producing parallel rightward shifts of agonist concentration–response curves without depression of the maximum response [2]. Conversely, classical muscarinic antagonists such as atropine lack the presynaptic choline uptake inhibitory component. Furthermore, (-)-vesamicol selectively targets vesicular acetylcholine transport (VAChT) rather than plasma membrane choline uptake, yielding a fundamentally different mechanism of synaptic depression. These mechanistic differences produce non-interchangeable experimental outcomes: substituting troxypyrrolium with HC-3 introduces the confounding variable of postsynaptic muscarinic blockade absence; substituting with atropine eliminates the presynaptic choline-uptake-dependent component. The quantitative evidence below demonstrates that these mechanistic distinctions translate into measurable, experiment-altering differences in tissue-level pharmacology.

Troxypyrrolium Tosilate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Pre-Junctional Specificity: Troxypyrrolium vs. Tubocurarine, Hemicholinium-3, Bretylium, and Triethylcholine in Chick Biventer Cervicis

In the chick biventer cervicis nerve-muscle preparation, troxypyrrolium was identified as the most specific pre-junctional blocking drug among five agents tested [1]. Relative pre- and post-junctional activities were assessed by comparing the ability of each compound to depress carbachol contractures (post-junctional) versus electrically elicited twitches at 1/sec and 1/10 sec (combined pre- and post-junctional). Tubocurarine, hemicholinium-3, bretylium, and triethylcholine all demonstrated measurable post-junctional blocking activity in addition to their pre-junctional effects. Troxypyrrolium alone showed minimal post-junctional interference, rendering it the most pharmacologically selective tool for isolating pre-junctional cholinergic mechanisms [1]. Furthermore, the pre-junctional blocking action of troxypyrrolium—along with that of triethylcholine—was fully reversible by exogenous choline, a property not shared by bretylium [1].

Neuromuscular pharmacology Pre-junctional blockade Acetylcholine release Chick biventer cervicis

Synaptic Vesicle Pool Selectivity: Uniform MEPC Reduction by Troxypyrrolium vs. Bimodal Reduction by (-)-Vesamicol at Rat Motor Endplates

In cut rat hemidiaphragm preparations, troxypyrrolium (20 µM) produced a uniform reduction in the amplitude of all miniature endplate currents (MEPCs) following 5 min of 10 Hz nerve stimulation, with no change in the coefficient of variance of MEPC amplitudes [1]. This uniform effect contrasts sharply with (-)-vesamicol (25 nM–10 µM), which revealed two distinct MEPC populations: one unaffected by the compound and one whose mean amplitude was selectively reduced [1]. The homogeneous MEPC depression produced by troxypyrrolium is consistent with blockade of the high-affinity, sodium-dependent choline uptake system (CHT1) that supplies all recycling vesicles equally, whereas vesamicol's bimodal effect reflects its selective action on recycling vesicles via VAChT inhibition, sparing preformed vesicles [1]. The concentration-dependent effects of (-)-vesamicol on evoked endplate current (EPC) amplitudes paralleled its effects on MEPC amplitudes, further confirming that the two compounds interrogate distinct presynaptic compartments [1].

Synaptic vesicle recycling Miniature endplate currents Choline uptake Presynaptic mechanisms

Dual Antimuscarinic and Choline Uptake Inhibitory Activity: Troxypyrrolium vs. Hemicholinium-3 in Guinea-Pig Atria and Ileum

In guinea-pig isolated left atria and longitudinal ileal muscle, troxypyrrolium (10⁻⁶ to 2×10⁻³ M) exhibited concentration-dependent antimuscarinic activity, producing parallel rightward shifts of the concentration–response curves to both carbachol (CCh) and acetylcholine (ACh) without depression of maximum responses [1]. At 5×10⁻⁴ M, troxypyrrolium inhibited responses to CCh to a significantly greater extent than responses to ACh, and this differential was maintained after cholinesterase inhibition with dyflos, indicating a genuine pharmacological difference rather than an artefact of acetylcholinesterase-mediated ACh hydrolysis [1]. In the atrium, troxypyrrolium concentrations >5×10⁻⁵ M produced a non-linear Arunlakshana-Schild (A-S) plot, suggesting metaffinoid antagonism at the cardiac muscarinic receptor—a property shared with HC-3 but not with classical competitive antagonists such as atropine [1]. Importantly, HC-3's A-S plot for antimuscarinic activity was also non-linear in atria, but the dose ratios obtained with HC-3 (5×10⁻⁴ M) using CCh as agonist were significantly greater than those obtained with ACh, mirroring the troxypyrrolium pattern [1]. However, unlike troxypyrrolium, HC-3 is not annotated as a serotonin inhibitor, representing an additional mechanistic divergence .

Muscarinic receptor antagonism Metaffinoid antagonism Carbachol vs. acetylcholine Smooth muscle pharmacology

Reduced Toxicity Relative to Hemicholinium-3: A Critical Safety Margin for In Vivo Experimental Use

The original characterization of troxypyrrolium by Bhatnagar, Lam, and McColl (1964) in Nature explicitly demonstrated that troxypyrrolidinium (ethyl-2(3,4,5-trimethoxybenzoyloxy)ethyl pyrrolidinium iodide) possesses hemicholinium-like inhibitory activity on acetylcholine synthesis but is less toxic than HC-3 [1]. This finding was part of a systematic structure-activity relationship study of trimethoxybenzoic acid esters as acetylcholine synthesis inhibitors, where troxypyrrolium was benchmarked directly against HC-3 and tetraethylammonium (TEA) derivatives [1]. The reduced toxicity is particularly significant given that HC-3 is a potent respiratory paralyzant with a narrow therapeutic index that has severely limited its translational utility [2]. Quantitative toxicity comparisons (e.g., LD₅₀ values) between troxypyrrolium and HC-3 are not publicly available in the peer-reviewed literature, representing a notable data gap. Nevertheless, the qualitative toxicity advantage reported in the primary literature provides a basis for preferring troxypyrrolium over HC-3 in experimental protocols where systemic toxicity is a limiting factor.

Toxicity comparison Hemicholinium analogs In vivo choline uptake inhibition Safety pharmacology

Acetylcholine Output Suppression to Spontaneous Release Levels: Troxypyrrolium vs. Hemicholinium-3 and Hyoscine in Rat Urinary Bladder

In the rat urinary bladder stimulated at 10 Hz, troxypyrrolium (500 µmol/L) reduced acetylcholine output to a level similar to that of spontaneous (unstimulated) release [1]. Hemicholinium-3, tested under comparable conditions, reduced ACh output to a similar extent as troxypyrrolium, confirming that both agents effectively deplete the releasable transmitter pool via choline uptake blockade [1]. Critically, hyoscine (scopolamine)—a pure muscarinic antagonist without choline uptake inhibitory activity—increased transmitter output, demonstrating that muscarinic autoreceptor blockade enhances ACh release in this preparation [1]. Thus, troxypyrrolium and HC-3 produce functionally equivalent suppression of stimulated ACh output, whereas muscarinic antagonists alone produce the opposite effect. Additionally, troxypyrrolium produced a greater inhibition of the tonic component of the electrically stimulated response than of the phasic component; HC-3 and hyoscine both produced a similar selective effect on the tonic component [1], further confirming that troxypyrrolium's antimuscarinic activity contributes to its overall tissue-level pharmacological profile in a manner distinct from pure choline uptake inhibitors.

Acetylcholine output Electrical stimulation Cholinergic innervation Urinary bladder pharmacology

Peripheral Restriction Due to Permanent Quaternary Charge: Troxypyrrolium vs. Tertiary Amine Antimuscarinics and Serotonergic Agents

Troxypyrrolium tosilate contains a permanently charged quaternary pyrrolidinium nitrogen (SMILES: CC[N+]3(CCOC(=O)C2=CC(OC)=C(OC)C(OC)=C2)CCCC3) that renders the molecule ionized at all physiological pH values [1]. This structural feature fundamentally limits passive diffusion across lipid membranes and blood-brain barrier penetration, a property shared with other quaternary ammonium anticholinergics such as glycopyrrolate and trospium but not with tertiary amine agents such as atropine or scopolamine [2]. In contrast, xylamidine—a serotonin 5-HT₂A/5-HT₂C antagonist frequently associated with troxypyrrolium's originator history—achieves its peripheral restriction through a different structural mechanism (amidine functionality) and does not possess choline uptake inhibitory or antimuscarinic activity [3]. The quaternary ammonium structure of troxypyrrolium thus provides a pharmacokinetic differentiation from both CNS-penetrant cholinergic and serotonergic tool compounds, making it uniquely suitable for experiments requiring exclusion of central nervous system confounds while simultaneously targeting both cholinergic and serotonergic peripheral pathways [1][2].

Blood-brain barrier penetration Quaternary ammonium Peripheral selectivity CNS exclusion

Troxypyrrolium Tosilate Optimal Application Scenarios for Scientific Research and Procurement Decision-Making


Presynaptic Cholinergic Mechanistic Studies Requiring Pre-Junctional Specificity Without Postsynaptic Confounds

As demonstrated in the chick biventer cervicis preparation, troxypyrrolium provides the highest pre-junctional specificity among hemicholinium-like agents, with minimal post-junctional blocking activity compared to tubocurarine, HC-3, bretylium, and triethylcholine [1]. This specificity makes troxypyrrolium the preferred tool compound for electrophysiological and neurochemical studies aimed at isolating the contribution of high-affinity choline uptake to synaptic transmission, without the confounding influence of concurrent postsynaptic receptor blockade that would complicate data interpretation. Procurement recommendation: Select troxypyrrolium over HC-3 when the experimental readout must reflect presynaptic choline transport function exclusively.

Dual Pre- and Post-Junctional Cholinergic Suppression in Smooth Muscle and Autonomic Pharmacology

Troxypyrrolium's combined presynaptic choline uptake inhibition and postsynaptic metaffinoid muscarinic antagonism—characterized in guinea-pig atria, ileum, and rat urinary bladder [2][3]—enables simultaneous suppression of both ACh synthesis/release and postsynaptic muscarinic signaling with a single agent. This eliminates the need for co-application of separate presynaptic (e.g., HC-3) and postsynaptic (e.g., atropine or hyoscine) inhibitors, reducing the number of variables in complex pharmacological protocols and avoiding potential pharmacokinetic or pharmacodynamic drug-drug interactions. This scenario is particularly relevant for studies of non-adrenergic, non-cholinergic (NANC) neurotransmission where complete cholinergic ablation is required to unmask alternative transmitter systems.

In Vivo Choline Uptake Inhibition Protocols Where Hemicholinium-3 Toxicity Is Prohibitive

The documented reduced toxicity of troxypyrrolium relative to HC-3 [4] makes it the safer choice for in vivo experimental protocols—particularly those requiring sustained choline uptake inhibition over extended time courses or in sensitive animal models. While HC-3's respiratory paralytic toxicity severely constrains dosing regimens and experimental duration, troxypyrrolium's improved safety margin potentially allows for more prolonged or higher-dose protocols. Investigators designing chronic choline uptake inhibition studies or experiments in species with known HC-3 hypersensitivity should prioritize troxypyrrolium procurement.

Peripheral Autonomic and Serotonergic Studies Requiring CNS Exclusion

Troxypyrrolium's permanent quaternary ammonium charge predicts negligible blood-brain barrier penetration [5], a critical advantage for studies of peripheral cholinergic and serotonergic mechanisms where CNS-mediated effects would confound interpretation. Unlike tertiary amine antimuscarinics (atropine, scopolamine) that readily enter the CNS, troxypyrrolium can be administered systemically while restricting pharmacological effects to peripheral tissues. This property is especially valuable for cardiovascular, gastrointestinal, and bladder pharmacology studies where central autonomic effects must be excluded, and for peripheral serotonin research where xylamidine's lack of cholinergic activity limits its utility as a standalone tool.

Quote Request

Request a Quote for Troxypyrrolium tosilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.